(3E)-5-bromo-3-phenacylidene-1H-indol-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10BrNO2 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(20)18-14)9-15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-9+ |
InChI Key |
AZHMGLXVLSUTGY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromoindolin-2-one Core
The initial step in preparing (3E)-5-bromo-3-phenacylidene-1H-indol-2-one is the synthesis of the 5-bromo-substituted indolin-2-one scaffold. This typically involves:
Bromination of Indolin-2-one or its precursors:
Selective bromination at the 5-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination. The reaction is often carried out in solvents like acetic acid or dichloromethane at low temperatures to enhance regioselectivity.Alternative routes via substituted anilines:
Starting from 4-bromo-2-methylaniline or related bromoaniline derivatives, multi-step syntheses involving iodination, Sonogashira coupling, and cyclization reactions can yield 5-bromoindole derivatives, which can be further oxidized or functionalized to indolin-2-one structures.
Purification and Characterization
Isolation:
The crude product is typically isolated by filtration or extraction, followed by recrystallization from suitable solvents such as isopropanol/acetic acid mixtures to enhance purity.Characterization:
The final compound is characterized by spectroscopic methods including ^1H and ^13C NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Detailed Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of Indolin-2-one | N-bromosuccinimide (NBS), AcOH, 0–5 °C | 75–85 | Selective 5-position bromination |
| 2 | Condensation with Phenacyl | Phenacyl bromide/aldehyde, EtOH, reflux, acid/base catalyst | 65–80 | Formation of (3E)-phenacylidene double bond |
| 3 | Purification | Recrystallization (i-PrOH/AcOH) | — | Enhances purity and crystallinity |
Research Findings and Optimization Notes
Isomeric Purity:
Studies indicate that the condensation step predominantly yields the E-isomer due to thermodynamic stability and possible intramolecular hydrogen bonding stabilizing this configuration.Yield Optimization:
Reaction times and catalyst choice significantly affect yields. Acidic conditions favor dehydration and E-isomer formation, while basic conditions can sometimes lead to side reactions or lower selectivity.Scalability:
The bromination and condensation steps have been successfully scaled up with maintained yields and purity, indicating the robustness of the synthetic route.Alternative Synthetic Routes: Some patents describe multi-step syntheses starting from substituted anilines involving iodination, Sonogashira coupling, and cyclization to build the indole core before bromination and condensation, offering alternative pathways depending on available starting materials.
Chemical Reactions Analysis
3.1. Potential Reaction Pathways
-
Hydrolysis : The compound could undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of indolin-2-one and phenylacetic acid derivatives.
-
Nucleophilic Substitution : The bromo substituent could be replaced by nucleophiles, offering a pathway to various derivatives.
-
Cyclization Reactions : The presence of the phenacylidene group might allow for intramolecular cyclization reactions, forming more complex heterocyclic structures.
3.2. Reaction Conditions and Catalysts
-
Base-Catalyzed Reactions : Bases like triethylamine or potassium carbonate can facilitate reactions involving indole derivatives by enhancing nucleophilicity .
-
Solvent Effects : Solvents such as DMF or acetonitrile are commonly used for reactions involving indoles due to their polar aprotic nature, which can enhance reaction rates .
Data and Research Findings
While specific data on (3E)-5-bromo-3-phenacylidene-1H-indol-2-one is limited, related compounds provide insights into potential reactivity patterns. For instance, indole derivatives often exhibit high reactivity in Friedel-Crafts reactions and can form various heterocyclic compounds under different conditions .
Scientific Research Applications
The compound has been investigated for its potential as an anticoagulant agent. Studies have shown that derivatives of indole compounds can act as dual inhibitors of coagulation factors Xa and XIa, which are critical in the blood coagulation cascade. The design and synthesis of such derivatives have led to compounds exhibiting high inhibition values against these factors, suggesting their potential use in treating thrombotic disorders .
Case Study: Anticoagulant Activity
A recent study synthesized various derivatives based on indole structures, including (3E)-5-bromo-3-phenacylidene-1H-indol-2-one. The evaluation revealed that certain compounds demonstrated IC50 values lower than those of established anticoagulants like Rivaroxaban, indicating a promising therapeutic profile .
| Compound | IC50 (Factor Xa) | IC50 (Factor XIa) |
|---|---|---|
| Compound A | 87% | 83% |
| Compound B | 91% | 75% |
| This compound | TBD | TBD |
Synthesis of Hybrid Molecules
The synthesis of this compound often involves the creation of hybrid molecules that combine known pharmacophores. This approach enhances the biological activity by integrating multiple functional groups that can interact with various biological targets .
Synthetic Pathways
The compound can be synthesized via a reaction involving bromination followed by condensation with phenacyl derivatives. The resulting products have shown promise not only in anticoagulation but also in other therapeutic areas such as anti-inflammatory and antimicrobial activities.
Antimicrobial and Antitumor Properties
Research has indicated that indole derivatives, including this compound, possess antimicrobial and antitumor properties. The presence of the bromine atom is believed to enhance these activities by increasing the lipophilicity and biological availability of the compound .
Case Study: Antitumor Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. This suggests a potential application in cancer therapy, where these compounds could be developed into effective chemotherapeutic agents .
Mechanism of Action
The mechanism of action of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromine atom and the phenacylidene group may play a crucial role in its biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to (3E)-5-bromo-3-phenacylidene-1H-indol-2-one, differing primarily in substituents and their positions:
Key Observations:
- Bromine vs. Chlorine Substitution : The chloro analog (C₁₄H₁₀ClN₃O) exhibits antimicrobial activity, suggesting that halogen substitution at the 5-position enhances bioactivity. Bromine’s larger atomic radius may improve lipophilicity and membrane permeability compared to chlorine .
- Positional Isomerism : The 4-bromo-5-methyl derivative (C₁₅H₁₁BrN₂O) lacks reported bioactivity, indicating that bromine placement (4 vs. 5) and additional methyl groups may alter electronic properties or steric hindrance, reducing interaction with biological targets .
- Imino vs. The predicted pKa (8.40) suggests moderate basicity, which could influence protonation states under physiological conditions .
- Triazole Functionalization : The triazole-containing indole (C₂₀H₁₈BrN₅O₂) demonstrates the role of heterocyclic appendages in modulating antioxidant activity, likely via radical scavenging mechanisms .
Biological Activity
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and an indole moiety, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that it may inhibit certain enzymes critical for microbial survival, thereby exhibiting antimicrobial properties. Additionally, it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against a variety of pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Mechanism |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.5 | 1 | Disruption of membrane integrity |
| Candida albicans | 0.75 | 1.5 | Interference with ergosterol biosynthesis |
These findings suggest that the compound exhibits strong bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G2/M phase |
| A549 | 12 | Inhibition of metastasis-related genes |
The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The study employed a time-kill assay showing that the compound reduced viable counts significantly over time compared to controls .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties revealed that treatment with this compound led to significant apoptosis in breast cancer cells via the mitochondrial pathway. Flow cytometry analysis indicated increased annexin V positivity, confirming apoptotic induction .
Q & A
Q. What are the optimal synthetic routes for (3E)-5-bromo-3-phenacylidene-1H-indol-2-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis of brominated indole derivatives typically involves coupling reactions under controlled conditions. For example, a CuI-catalyzed click reaction in PEG-400/DMF (2:1) at room temperature for 12 hours yielded 50% of a bromo-indole analog after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Recrystallization using methanol improved yields to 82% for structurally similar compounds, highlighting solvent selection as critical . Optimize stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) and catalyst loading (e.g., 10 mol% CuI).
| Method | Catalyst/Solvent | Purification | Yield | Source |
|---|---|---|---|---|
| Click Reaction | CuI, PEG-400/DMF | Column Chromatography | 50% | |
| Alkylation/Recrystallization | – | Recrystallization (MeOH) | 82% |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~180 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 427.0757) . X-ray crystallography resolves stereochemistry, as demonstrated for bromo-indole analogs with R-factors <0.06 . Use TLC (Rf = 0.30 in ethyl acetate/hexane) for real-time reaction monitoring .
Q. What are the critical safety protocols when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for analogs like 5-bromo-3-hydroxy-1H-pyridin-2-one, which highlight respiratory and skin irritation risks . Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust inhalation. In case of exposure, rinse with water for 15 minutes and consult a physician . Store at 2–8°C under inert atmosphere to prevent degradation.
Advanced Research Questions
Q. How can contradictions between X-ray crystallography and NMR data in structural assignments of brominated indole derivatives be resolved?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Cross-validate using variable-temperature NMR to detect tautomeric equilibria . DFT calculations (e.g., Molecular Operating Environment, MOE) predict stable conformers and compare with X-ray bond lengths/angles . For example, a 0.005 Å mean deviation in C–C bonds between computational and crystallographic data supports structural accuracy .
Q. What methodologies are recommended for elucidating the biological mechanisms of brominated indole derivatives?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., cholinesterase and monoamine oxidase inhibition at 10 µM) to identify targets . Use SAR studies by modifying substituents (e.g., phenacylidene groups) and measuring IC₅₀ shifts. Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HT-29, IC₅₀ <10 µM) and anti-inflammatory profiling (COX-2 inhibition) are critical .
Q. Which computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrophilicity indices . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases), validated by binding free energies (<-8 kcal/mol). MD simulations (AMBER force field) assess stability over 100 ns trajectories .
Q. What advanced purification strategies address low yields or impurities in the synthesis of this compound?
- Methodological Answer : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%). Recrystallization optimization (e.g., methanol/water mixtures) improves crystal quality . For persistent impurities, employ acid-base washes (e.g., 1% HCl to remove unreacted amines) . Monitor purity via HPLC-UV (λ = 254 nm) and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
